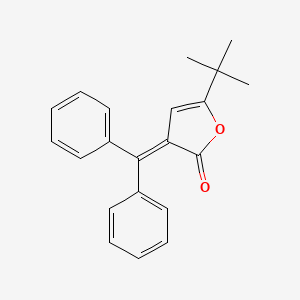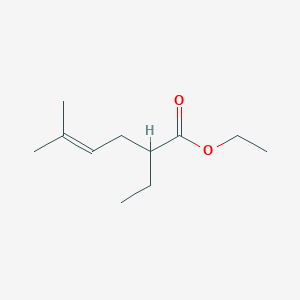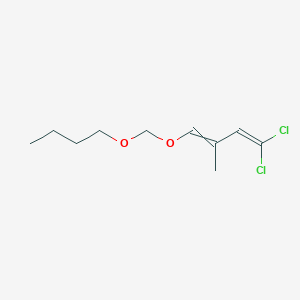![molecular formula C10H7ClN4O3 B14324813 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 109480-39-9](/img/structure/B14324813.png)
5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the diazotization of 4-chloroaniline followed by coupling with barbituric acid. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with barbituric acid under basic conditions to form the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pH, and reactant concentrations, which are crucial for optimizing the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as a biological stain due to its azo group.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments for textiles and printing.
Wirkmechanismus
The mechanism of action of 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with biological molecules through its azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(E)-(4-Fluorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-[(E)-(4-Bromophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-[(E)-(4-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The presence of the chlorophenyl group in 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential for forming various derivatives. Additionally, the compound’s ability to undergo multiple types of chemical reactions makes it a valuable intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
109480-39-9 |
|---|---|
Molekularformel |
C10H7ClN4O3 |
Molekulargewicht |
266.64 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7ClN4O3/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4,7H,(H2,12,13,16,17,18) |
InChI-Schlüssel |
QSCDNLMXEUAADJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2C(=O)NC(=O)NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


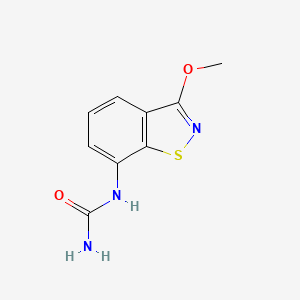
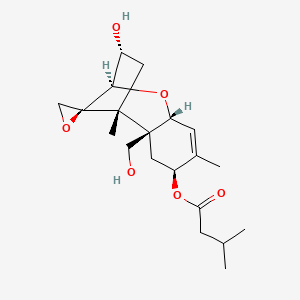
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)


![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
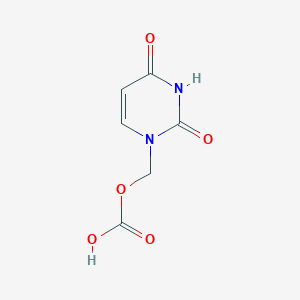
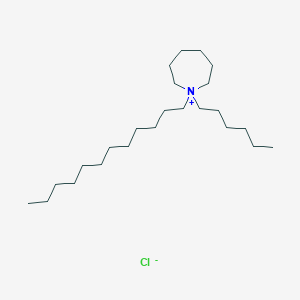
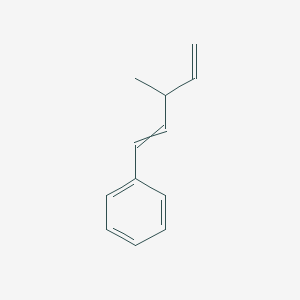
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
